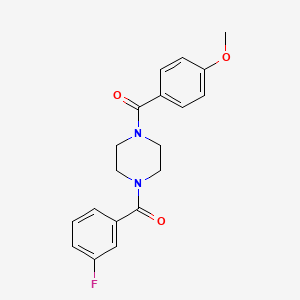

![molecular formula C19H27N5O B5558773 2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)

2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored through various methodologies, including the condensation of β-keto esters with guanidines to form oxopyrimidines and other related reactions. For example, Craciun et al. (1998) described the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones through the condensation reaction of ethyl 2-alkylacetoacetates with N,N-diethylguanidine, providing insights into the synthesis process of similar compounds (Craciun et al., 1998).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, closely related to the compound , has been studied using techniques like X-ray diffraction. For instance, the study by Craciun et al. (1998) on 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone provided detailed insights into its molecular structure, which could offer valuable information for analyzing the molecular structure of 2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide (Craciun et al., 1998).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, contributing to their diverse chemical properties. The study by Acosta et al. (2013) on 4,6-disubstituted 2-amino-5-formylpyrimidines provides a glimpse into the different chemical reactions and the resultant assembly structures, which can be essential for understanding the reactivity and properties of the target compound (Acosta et al., 2013).

Scientific Research Applications

Heterocyclic Synthesis

Synthesis of Thienopyridines and Fused Derivatives : The compound is used in heterocyclic synthesis, particularly in the creation of thienopyridines and other fused derivatives. For instance, it reacts with arylidinecyanothioacetamide to produce pyridinethione derivatives, which are then further processed into thieno[2,3-b]pyridine derivatives (Harb, Hussein, & Mousa, 2006).

Synthesis of Pyrazolopyrimidines : It's also integral in synthesizing novel pyrazolopyrimidines derivatives, which have potential applications as anticancer and anti-5-lipoxygenase agents. These compounds are formed through the condensation of carboxamide with aromatic aldehydes (Rahmouni et al., 2016).

Structural and Electronic Properties Studies

- Analysis of Pyrimidine Ring Conformations : Research on derivatives of this compound provides insights into different ring conformations and electronic structures. Studies on these derivatives reveal varied hydrogen-bonded assemblies and polarized electronic structures (Acosta et al., 2013).

Synthesis of Antitumor Agents

- Creation of Nilotinib : It is used in the synthesis of antitumor agents like Nilotinib. The synthesis process involves several steps, including reactions with cyanamide and hydrolysis, leading to the production of the antitumor agent (Cong-zhan, 2009).

Synthesis of Novel Pyrimidinones

- Production of Pyrimidinones : This compound is crucial in synthesizing novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones. These synthesized compounds are characterized using NMR, IR, UV, and mass spectrometry, indicating their potential as valuable pharmaceuticals or agrochemicals (Craciun et al., 1998).

Annulation Reactions

- [4 + 2] Annulation : It acts as a dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions, leading to the formation of tetrahydropyridines. These reactions are significant for their complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Pyrimidine Transformations

- Degenerate Ring Transformations : This compound is involved in degenerate ring transformations of N-methylpyrimidinium salts into 2-substituted pyrimidines, a unique example of nucleophilic substitution via an SN(ANRORC) mechanism (Oostveen, Plas, & Jongejan, 2010).

properties

IUPAC Name |

2-ethyl-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O/c1-5-14(6-2)18(25)23-16-10-8-15(9-11-16)22-17-12-13(4)21-19(24-17)20-7-3/h8-12,14H,5-7H2,1-4H3,(H,23,25)(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNWTHMPLCFJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)

![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)